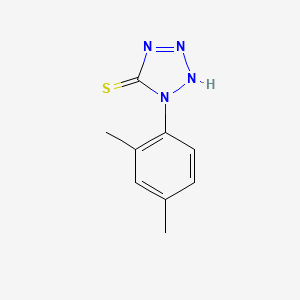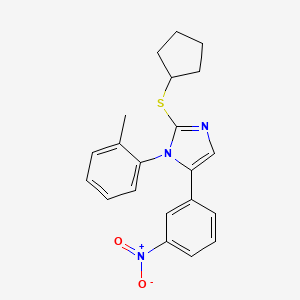
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a synthetic organic compound with potential applications in various fields. Its complex structure includes a cinnoline core with oxo and tetrahydro groups, and a phenoxyacetamide moiety with a trifluoromethyl group. This compound attracts attention due to its unique structural attributes and potential bioactive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide involves multi-step organic synthesis:
Formation of the Cinnoline Core: : This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Oxo and Tetrahydro Groups: : Various oxidative and reductive processes introduce the oxo group and hydrogenate parts of the cinnoline core.
Attachment of the Ethyl Chain: : This is achieved through alkylation reactions, where the cinnoline core is treated with ethylating agents.
Phenoxyacetamide Synthesis: : The phenoxyacetamide moiety is synthesized by reacting a phenol derivative with chloroacetamide under basic conditions.
Coupling: : The final compound is formed by coupling the cinnoline derivative with the phenoxyacetamide, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production typically scales up the laboratory methods, optimizing for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis, high-throughput screening, and automated reactors are employed to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide can undergo various chemical reactions:
Oxidation: : Often with reagents like KMnO4 or PCC, affecting the cinnoline core or ethyl chain.
Reduction: : Using reducing agents like NaBH4 or LiAlH4, targeting the oxo group.
Substitution: : Both nucleophilic and electrophilic substitutions can modify the phenoxyacetamide part.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), Pyridinium chlorochromate (PCC).
Reduction: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Substitution: : Halides, amines, or thiols under appropriate conditions (basic/acidic).
Major Products Formed
Oxidation Products: : Ketones, carboxylic acids.
Reduction Products: : Alcohols.
Substitution Products: : Varied derivatives depending on the substituents introduced.
科学的研究の応用
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide has applications across several scientific domains:
Chemistry: : Used as an intermediate in complex organic syntheses, particularly in the development of novel heterocyclic compounds.
Biology: : Investigated for potential bioactivity, including antimicrobial and anti-inflammatory properties.
Medicine: : Explored as a candidate for drug development due to its structural similarities with known pharmacophores.
Industry: : Utilized in the synthesis of specialty chemicals and as a reference standard in analytical chemistry.
作用機序
The precise mechanism of action depends on the application, but generally involves:
Interaction with Molecular Targets: : It may bind to enzymes, receptors, or nucleic acids, altering their function.
Pathways Involved: : Could engage in signaling pathways, metabolic processes, or gene expression modulation, depending on the bioactive properties being harnessed.
類似化合物との比較
Comparison with Other Similar Compounds
When compared to compounds with similar structures, N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide shows unique properties:
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(4-fluorophenoxy)acetamide: : Differing in the position and type of halogen substituent, affecting its bioactivity and chemical reactivity.
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-methoxyphenoxy)acetamide: : Methoxy group substitution impacts its electronic properties and solubility.
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-chlorophenoxy)acetamide: : Chlorine substitution changes its steric and electronic interactions.
特性
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c20-19(21,22)14-5-3-6-15(11-14)28-12-17(26)23-8-9-25-18(27)10-13-4-1-2-7-16(13)24-25/h3,5-6,10-11H,1-2,4,7-9,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNPGWWGWKEAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
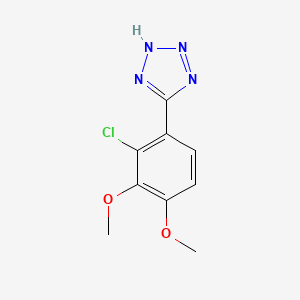
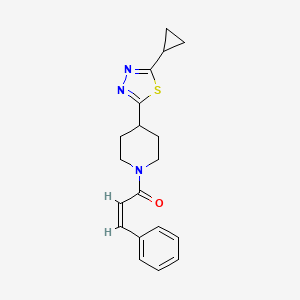
![[2-(1-Adamantylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2612607.png)

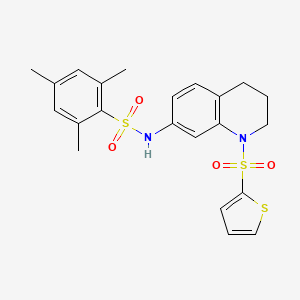
![3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2612612.png)
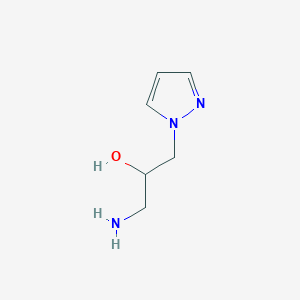
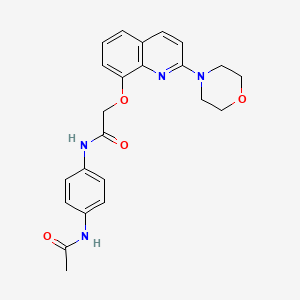
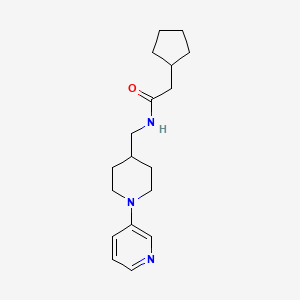
![N-(4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2612616.png)
![4-cyano-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B2612617.png)
![(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide](/img/structure/B2612620.png)
